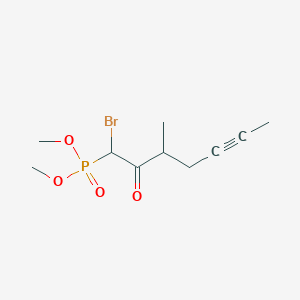
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a phosphonate group
Métodos De Preparación
The synthesis of Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate typically involves multi-step organic reactions. One common method involves the reaction of dimethyl phosphite with an appropriate bromoalkyne under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives. Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and materials science. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate can be compared with other organophosphorus compounds such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the synthesis of nerve agents.
Dimethyl (diazomethyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
H-phosphonate esters: These compounds are versatile in organic synthesis and have applications in the preparation of biologically important phosphorus compounds
Propiedades
Número CAS |
90016-40-3 |
|---|---|
Fórmula molecular |
C10H16BrO4P |
Peso molecular |
311.11 g/mol |
Nombre IUPAC |
1-bromo-1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one |
InChI |
InChI=1S/C10H16BrO4P/c1-5-6-7-8(2)9(12)10(11)16(13,14-3)15-4/h8,10H,7H2,1-4H3 |
Clave InChI |
HGKNYGMTYJUEDW-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
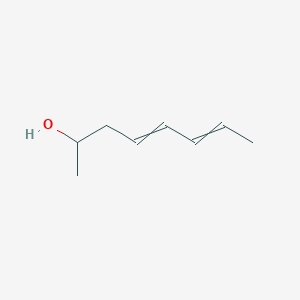
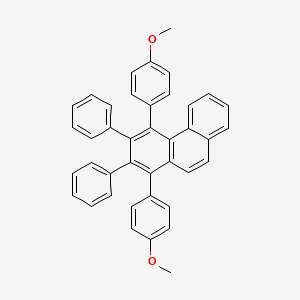
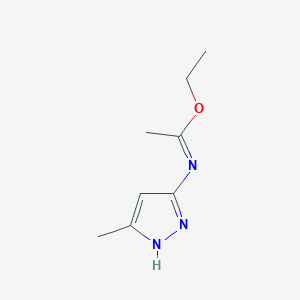

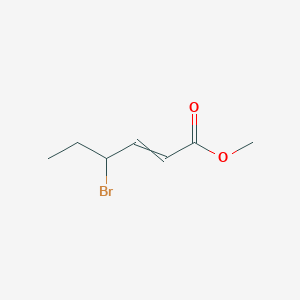
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
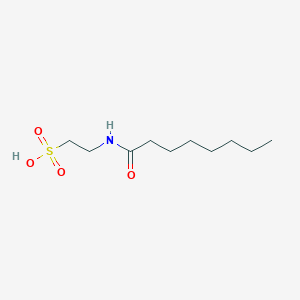

![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
